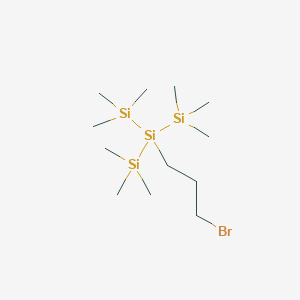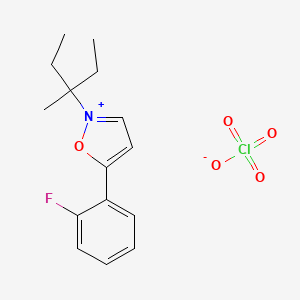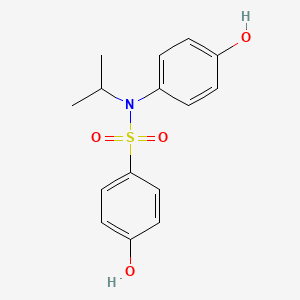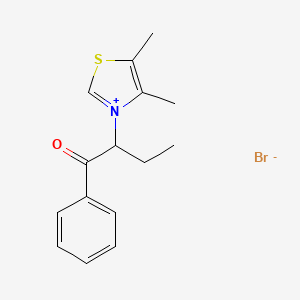
4-Anilino-1-hydroxy-3-phenylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Anilino-1-hydroxy-3-phenylbutan-2-one is an organic compound with a complex structure that includes an aniline group, a hydroxyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-hydroxy-3-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with an appropriate Grignard reagent, such as phenylmagnesium bromide, at low temperatures in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Anilino-1-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
4-Anilino-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances and flavor compounds due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-Anilino-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-phenylbutan-2-one: Shares a similar structure but lacks the aniline group.
4-Hydroxy-4-phenylbutan-2-one: Similar structure with a hydroxyl group at a different position.
Uniqueness: 4-Anilino-1-hydroxy-3-phenylbutan-2-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918785-06-5 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-anilino-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H17NO2/c18-12-16(19)15(13-7-3-1-4-8-13)11-17-14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2 |
Clé InChI |
MWFSCWFZQKNDHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)



![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)



